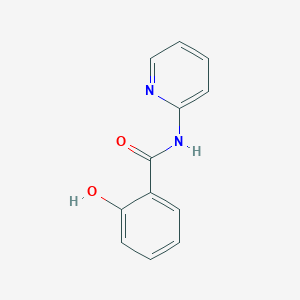

2-Hydroxy-N-2-pyridinylbenzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-Hydroxy-N-2-pyridinylbenzamide involves complex reactions that yield diverse products. For instance, the photochemical behavior of 2-halo-N-pyridinylbenzamide has been studied, showing that photocyclization reactions of 2-chloro-N-pyridinylbenzamides afford benzo[c]naphthyridinones in high yield. This process is influenced by oxygen and triplet sensitizers, suggesting an intricate mechanism involving radical intermediates (Park et al., 2001). Additionally, the regioselective synthesis of 3-(2-hydroxyphenyl)pyridines through reactions of pyridine N-oxides with silylaryl triflates demonstrates another route to structurally related compounds, emphasizing the versatility of synthetic strategies for such molecules (Raminelli, Liu, & Larock, 2006).

Wissenschaftliche Forschungsanwendungen

Chemistry and Biological Importance of Pyridine Derivatives

Pyridine derivatives, including compounds like 2-Hydroxy-N-2-pyridinylbenzamide, have been extensively studied for their diverse chemical and biological properties. These compounds are crucial in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, antifungal, and antioxidant effects. The structural versatility of pyridine derivatives allows for significant interactions with biological targets, making them essential for drug development and other therapeutic applications. The review by Altaf et al. (2015) emphasizes the medicinal importance of pyridine derivatives, highlighting their applications across various fields due to their potent biological activities and significant role in chemosensing applications. These derivatives' ability to act as chemosensors underscores their importance in analytical chemistry, offering potential for detecting various species in environmental, agricultural, and biological samples (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015).

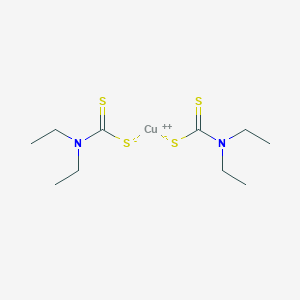

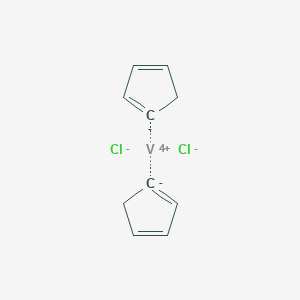

Advancements in Pyridine-Based Cu(II) Complexes for Anticancer Applications

Recent studies have focused on the synthesis and therapeutic potential of pyridine-based Cu(II) complexes as potent anticancer agents. These complexes have demonstrated significant anticancer potency against various cancer cell lines. The research conducted by Alshamrani (2023) reviews the actions of Cu(II) complexes of pyridine derivatives, suggesting a promising future for these compounds as potential anticancer agents. Their high affinity for Cu(II) ions, leading to stable complexes, may offer enhanced effects compared to pyridine alone, highlighting the potential of these complexes in cancer therapy (Alshamrani, 2023).

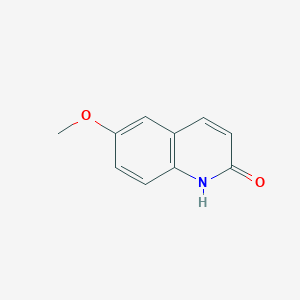

Corrosion Inhibition by Quinoline and Its Derivatives

Quinoline derivatives, which share structural similarities with pyridine compounds, have been recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion, forming stable chelating complexes with surface metallic atoms. Verma, Quraishi, and Ebenso (2020) provide an extensive review of quinoline-based compounds as anticorrosive materials, detailing their effectiveness and potential applications in protecting metals against corrosion. This underscores the versatility of pyridine and quinoline derivatives in both biomedical and industrial applications (Verma, Quraishi, & Ebenso, 2020).

Eigenschaften

IUPAC Name |

2-hydroxy-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-10-6-2-1-5-9(10)12(16)14-11-7-3-4-8-13-11/h1-8,15H,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEVIQJZJBWVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159481 | |

| Record name | Benzamide, 2-hydroxy-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-N-2-pyridinylbenzamide | |

CAS RN |

13563-04-7 | |

| Record name | 2-Hydroxy-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13563-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-hydroxy-N-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013563047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-hydroxy-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)